molecular formula C16H13ClN2O2S B3130964 N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide CAS No. 347146-32-1

N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide

Cat. No. B3130964
CAS RN: 347146-32-1
M. Wt: 332.8 g/mol
InChI Key: INLVEWAPRIFTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide, also known as AQ-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AQ-13 belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, AQ-13 has shown promise in treating a range of diseases beyond bacterial and fungal infections, including cancer, autoimmune disorders, and viral infections.

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives, such as those synthesized and characterized in studies, have shown significant antimicrobial activities. For instance, novel benzenesulfonamide compounds with oxinates of different metals have exhibited higher antimicrobial activity against various bacterial and fungal strains compared to their parent compounds (Vanparia et al., 2010). Similarly, antimicrobial screening of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligands and their metal complexes revealed enhanced activity upon metal complexation, suggesting their potential as novel antimicrobial agents (Kharwar & Dixit, 2021).

Synthesis and Characterization of Metal Complexes

The study on the synthesis of sulfonamide derivatives and their metal complexes has explored their physicochemical properties and potential interactions with DNA. These interactions are crucial for understanding the mechanism of action of these compounds, which could lead to the development of new therapeutic agents (Kharwar & Dixit, 2021).

Enzyme Inhibition and Potential Therapeutic Uses

Sulfonamide compounds have been evaluated for their in vitro anticancer and anti-HIV activities, showcasing their potential as therapeutic agents in treating various diseases. The structure-activity relationship (SAR) analysis of these compounds provides insights into their mechanism of action and potential efficacy (Pomarnacka & Kornicka, 2001). Moreover, the study of mixed-ligand copper(II)-sulfonamide complexes has highlighted their DNA binding and cleavage abilities, genotoxicity, and anticancer activity, further indicating the broad applicability of sulfonamide derivatives in medicinal chemistry (González-Álvarez et al., 2013).

properties

IUPAC Name

N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-11-2-5-14(6-3-11)22(20,21)19-13-4-7-15-12(10-13)8-9-18-16(15)17/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLVEWAPRIFTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In chloroform (100 ml) was dissolved 3.0 g of 6-(4-toluenesulfonylamino)isoquinoline (Preparation Example 21), and m-chloroperbenzoic acid (2.57 g) was added thereto under ice-cooling, followed by stirring at room temperature overnight. The solvent was evaporated, and the resulting crystals were washed with diethyl ether, collected by filtration and dried, to give pale yellow crystals. The obtained crystals were suspended in chloroform (83 ml), and phosphorus oxychloride (19 ml) was added thereto, followed by heating under reflux for 5 hours. After cooling, the solvent was evaporated, and the residue was basified with an aquesou sodium bicarbonate in an ice-bath, followed by extracting with ethyl acetate, The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was purified by silica gel column, to give crude crystals of the title compound (1.630 g, 49.40%). The crude crysatals were recrystallized from ethanol, to give the title compound as colorless crystals.
Quantity
19 mL
Type
reactant
Reaction Step One
Name
6-(4-toluenesulfonylamino)isoquinoline
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
83 mL
Type
solvent
Reaction Step Three
Yield
49.4%

Synthesis routes and methods II

Procedure details

6-(4-Toluenesulfonylamino) isoquinoline (3.0 g, Production Example 21b) was dissolved in chloroform (100 ml). Under ice-cooling, m-chloroperbenzoic acid (2.57 g) was added thereto, followed by stirring at room temperature overnight. The solvent was evaporated, and the resulting crystals were washed with diethyl ether, collected by filtration and dried, to give pale yellow crystals. The crystals were suspended in chloroform (83 ml) and phosphorous oxychloride (19 ml) was added thereto, followed by heating under reflux for 5 hours. After cooling, the solvent was evaporated. The residue was basified by adding an aqueous saturated sodium bicarbonate in an ice bath, and then the mixture was extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was purified by silica gel column, to give crude crystals of the title compound (1.630 g, 49.40%). The crystals were recrystallized from ethanol, to give the title compound as colorless crystals.
Name
6-(4-Toluenesulfonylamino) isoquinoline
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
solvent
Reaction Step Four
Yield
49.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.